
4-Amino-2-nitrophenol
Overview
Description
4-Amino-2-nitrophenol (CAS 119-34-6, molecular formula C₆H₆N₂O₃) is a nitroaromatic compound with a molecular weight of 154.125 g/mol and a LogP of 0.96 . It is a major metabolite of 2,4-dinitrophenol (2,4-DNP), formed via nitroreductase-mediated reduction . Industrially, it serves as an oxidation base in semipermanent and permanent hair dyes . Analytical methods, such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases, are employed for its detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-2-nitrophenol can be synthesized through the partial reduction of 2,4-dinitrophenol. One common method involves the reduction of 2,4-dinitrophenol using hydrogen sulfide in an aqueous alkaline solution at temperatures ranging from 20 to 100°C. The pH of the solution is maintained below 9.5 during the reduction process . Other methods include the use of sulfur dioxide in the presence of iron filings or hydrazine in the presence of copper or iron powder .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using sulfidic reducing agents. These methods are optimized for higher yields and safety, minimizing the use of hazardous reactants and ensuring environmental compliance .
Chemical Reactions Analysis
Oxidation Reactions
Benzoquinone imine formation occurs when 4-amino-2-nitrophenol reacts with hydrogen peroxide (H₂O₂), a process central to its use in hair dyes. The amino group oxidizes to form a reactive benzoquinone imine intermediate, enabling coupling with other dye precursors to produce colored compounds .
Reaction | Conditions | Product | Reference |
---|---|---|---|
Oxidation of amino group | H₂O₂, alkaline medium | Benzoquinone imine intermediate |
In biological systems, metabolic oxidation via cytochrome P450 enzymes generates N-hydroxylated intermediates , which can form DNA-adducts through electrophilic nitrenium ions .
Reduction Reactions
The nitro group undergoes enzymatic reduction (e.g., by nitroreductases) to form hydroxylamine derivatives, though full reduction to an amine is not observed due to the existing amino group . Industrial synthesis of related isomers (e.g., 2-amino-4-nitrophenol) involves partial reduction of dinitrophenols using agents like sodium hydrosulfide (NaHS), suggesting similar pathways could apply .
Acid-Base Reactions
The compound reacts with:
-
Strong bases : Deprotonates the phenolic -OH group (pKa ≈ 7.8 ), forming water-soluble phenolate salts.
-
Strong acids : Protonates the amino group, enhancing solubility in acidic media .
Reaction Type | Reagent/Environment | Outcome | Reference |
---|---|---|---|
Deprotonation | NaOH | Phenolate salt formation | |
Protonation | HCl | Amino group protonation |
Conjugation and Metabolic Reactions
This compound undergoes phase II metabolism via:
-
N-acetylation : Acetyl-CoA transfers an acetyl group to the amino group.
-
Sulfation/glucuronidation : Conjugation at the hydroxyl group enhances excretion .
Metabolic Pathway | Enzyme System | Conjugate Formed | Reference |
---|---|---|---|
N-acetylation | N-acetyltransferases | Acetylated metabolite | |
Sulfation | Sulfotransferases | Sulfate ester |
Reactivity with Electrophiles
The amino group reacts with:
-
Acid chlorides/anhydrides : Forms amides or esters (e.g., acetylation with acetic anhydride) .
-
Electrophilic aromatic substitution : Nitro groups direct incoming electrophiles to meta/para positions .
Polymerization and Coupling
In hair dye formulations, this compound participates in oxidative coupling with other intermediates (e.g., aminophenols), forming polymeric dyes through C–N or C–O bond formation .
Scientific Research Applications
Chemical Properties and Structure
4-Amino-2-nitrophenol is a derivative of nitrophenol, characterized by the presence of both amino and nitro functional groups. Its chemical structure can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 99-57-0
Industrial Applications
Dye Manufacturing
This compound is primarily utilized in the textile industry for dyeing purposes. It is a key component in the formulation of:
- Mordant Dyes : These dyes are used for coloring textiles made from natural fibers such as wool, silk, and cotton. The mordanting process enhances the dye's adherence to fabrics.
- Hair Dyes : The compound is commonly found in semipermanent hair dyes due to its ability to impart vibrant colors while being stable during application .
Table 1: Applications in Dye Manufacturing
Application Type | Description | Example Use |
---|---|---|
Mordant Dyes | Enhances color adherence | Wool and silk dyeing |
Hair Dyes | Provides color to hair | Semipermanent hair dyes |
Cosmetic Applications
Research indicates that this compound is used in various cosmetic formulations, particularly in hair coloring products. Studies have shown that it can penetrate human skin effectively, which raises considerations regarding its safety and potential health effects .
Table 2: Cosmetic Formulations
Cosmetic Type | Concentration (wt/wt) | Absorption Rate (%) |
---|---|---|
Oxidative Hair Dye | ~3% | 0.59% |
Semipermanent Dye | ~1.85% | 0.74% |
Toxicological Research
The National Toxicology Program (NTP) has conducted extensive studies on the toxicological effects of this compound due to its widespread use and potential health risks. Notably, findings suggest some evidence of carcinogenic activity in male rats exposed to high doses over extended periods .
Case Study: NTP Toxicology Studies
In a series of studies involving F344/N rats and B6C3F1 mice, researchers administered varying doses of this compound to evaluate its carcinogenic potential:
- Duration : Studies conducted over 15 days, 13 weeks, and up to 2 years.
- Findings : Increased incidences of renal tumors were observed in male rats, indicating a potential link between exposure and carcinogenicity .
Environmental Impact
The environmental implications of using this compound are also significant. Its persistence in wastewater from dye manufacturing can lead to contamination of water sources, necessitating careful management and regulation.
Mechanism of Action
The mechanism of action of 4-Amino-2-nitrophenol involves its interaction with biological molecules through its amino and nitro groups. These functional groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify proteins and nucleic acids, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
Table 1: Key Properties of 4-Amino-2-Nitrophenol and Analogs
Key Differences :
- Substituent Position: this compound has amino and nitro groups at positions 4 and 2, respectively. Its isomer, 2-amino-4-nitrophenol, reverses these positions, leading to higher density and distinct applications .
Toxicity Profiles
Table 2: Toxicity Parameters (Data from Genetic Algorithm Study )
Compound | Toxicity Parameter 1 | Toxicity Parameter 2 | Toxicity Parameter 3 |
---|---|---|---|
This compound | 0.88 | 0.71 | 0.84 |
1,2,3-Trihydroxybenzene | 0.85 | 0.49 | 0.87 |
3-Chlorophenol | 0.87 | 0.60 | 0.31 |
Key Findings :
- Carcinogenicity: this compound induces transitional-cell carcinomas in the urinary bladder of male rats (28% incidence at high doses) . It is classified as a "high" carcinogenicity concern under California Proposition 65 .
- Mutagenicity: Commercial-grade this compound is mutagenic in Salmonella strains TA98 and TA1538, but purified forms show conflicting results .
- coli growth but induces phenotypic antibiotic resistance via Lon protease modulation .
Comparison with Analogs :
- 2-Amino-4-nitrophenol: Predominant metabolite of 2,4-DNP (75% of amine metabolites vs. 23% for this compound) . Less studied for carcinogenicity.
- 4-Amino-2-chlorophenol: Exhibits nephrotoxicity via bioactivation in renal cells, unlike nitro-substituted analogs .
Metabolic Pathways
This compound is primarily formed during 2,4-DNP metabolism in liver homogenates, constituting 23% of amine metabolites under optimal conditions . It is further reduced to 2,4-diaminophenol, albeit at lower rates than 2-amino-4-nitrophenol . In contrast, 2-amino-4-nitrophenol is metabolized more slowly, leading to accumulation of ether-insoluble compounds .
Biological Activity
4-Amino-2-nitrophenol (4-A2NP) is an organic compound with the chemical formula CHNO. It is primarily used in the dye industry and as a precursor in the synthesis of various chemical compounds. Given its widespread use, understanding its biological activity is crucial, particularly concerning its potential carcinogenicity and mutagenicity.
Carcinogenicity Studies
A series of studies have investigated the carcinogenic potential of this compound. Notably, the National Cancer Institute (NCI) conducted animal studies that indicated an increase in tumor incidence in rats and mice administered the compound. The results showed no significant increase in tumor incidence relative to controls; however, some evidence suggested a potential for carcinogenic activity under specific conditions .
Key Findings from Animal Studies:
- Study Design : Rats and mice were fed varying doses of this compound.
- Results : No deaths were reported, but increased incidences of tumors were noted in certain groups .
- Table 1: Summary of Tumor Incidence in Animal Studies
Species | Dose (mg/kg) | Tumor Type | Incidence (%) |
---|---|---|---|
Rats | 20 | Renal Cortical Adenomas | Increased |
Mice | 40, 100, 200 | Lung Tumors | No significant increase |
Mutagenicity Assessments
This compound has been evaluated for mutagenic properties using various assays. In vitro studies using the mouse lymphoma cell line L5178Y revealed that the compound exhibits mutagenic activity, particularly when metabolic activation systems are employed. The addition of Aroclor-induced liver homogenate significantly increased mutagenic responses .
Key Findings from Mutagenicity Studies:
- Assay Types : Mouse lymphoma assay, Salmonella mutagenicity tests.
- Results : Induced mutations in bacterial cells and morphological transformations in mammalian cells.
- Table 2: Mutagenicity Results
Test System | Metabolic Activation | Result |
---|---|---|
L5178Y Mouse Lymphoma | Yes | Mutagenic |
Salmonella TA98/TA100 | Yes | Mutagenic |
Chinese Hamster Ovary | Yes/No | Induced chromosomal aberrations |
Genotoxicity Evidence
Genotoxicity studies indicate that this compound can induce sister chromatid exchanges and chromosomal aberrations. These findings suggest a potential risk for genetic damage associated with exposure to this compound .
Case Study: Occupational Exposure
A case study involving workers in dye manufacturing highlighted the potential health risks associated with prolonged exposure to this compound. Workers exhibited elevated levels of genotoxic markers, supporting laboratory findings regarding the compound's mutagenic properties.
Research Findings Summary
- Research Context : Various studies have linked exposure to this compound with increased genetic damage.
- Implications : The findings underscore the need for stringent occupational safety measures.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing 4-amino-2-nitrophenol?
- Category : Basic (Synthesis and Characterization)
- Methodological Answer : Synthesis typically involves nitro reduction of 2,4-dinitrophenol via enzymatic or chemical pathways. For characterization, use high-performance liquid chromatography (HPLC) to confirm purity (≥95%) and identify impurities. Spectroscopic methods (e.g., UV-Vis, FTIR) and mass spectrometry (MS) validate structural integrity. Melting point determination (125–127°C) and elemental analysis ensure consistency with theoretical values (C₆H₆N₂O₃, MW 154.12) .
Q. How can researchers resolve contradictions in mutagenicity data for this compound?
- Category : Basic (Toxicological Screening)
- Methodological Answer : Conflicting mutagenicity results (e.g., positive in S. typhimurium TA98/TA1538 vs. negative in purified samples) arise from impurities in commercial-grade compounds. To address this:
- Purify samples rigorously (e.g., recrystallization, column chromatography).
- Use Ames test protocols with metabolic activation (S9 mix) and multiple strains (TA97, TA98, TA1538).
- Cross-validate findings with independent assays (e.g., mammalian cell mutagenicity tests) .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Category : Basic (Metabolism and Toxicology)
- Methodological Answer : this compound is a metabolite of 2,4-dinitrophenol (2,4-DNP) via nitroreductase activity. In vivo, it undergoes rapid conjugation (glucuronidation/sulfation) and excretion. In rats, plasma concentrations peak within 30 minutes post-administration, with a metabolite ratio of 7.9:1 (2-amino-4-nitrophenol:this compound). Use HPLC or LC-MS to quantify metabolites in biological matrices .
Advanced Research Questions
Q. How do species-specific differences impact the toxicokinetics of this compound?
- Category : Advanced (Toxicokinetics)
- Methodological Answer : Rodent models show rapid metabolism (t₁/₂ < 6 hours), while human data are limited. To assess species differences:
- Compare in vitro liver microsome assays (rat vs. human) for nitroreduction rates.
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships.
- Monitor urinary excretion profiles for glucuronide/sulfate conjugates in cross-species studies .
Q. What computational models predict the environmental toxicity of this compound?
- Category : Advanced (Environmental Chemistry)
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., logP, nitro group reactivity) with ecotoxicity endpoints. For example:
- Acute toxicity in Daphnia magna: EC₅₀ = 0.88 mg/L.
- Use GA-ANN (genetic algorithm-artificial neural network) hybrid models to predict bioaccumulation and persistence in aquatic systems .
Q. How can advanced chromatographic techniques improve sensitivity in detecting this compound?
- Category : Advanced (Analytical Chemistry)
- Methodological Answer : Optimize ultra-HPLC (UHPLC) with tandem MS (MS/MS) for trace-level detection:
- Column: C18 reverse phase (1.7 µm particle size).
- Mobile phase: Gradient of 0.1% formic acid in acetonitrile/water.
- Limit of detection (LOD): <1 ng/mL in plasma. Validate with isotope-labeled internal standards (e.g., ¹³C₆-4-amino-2-nitrophenol) .
Q. What in vitro systems best replicate the hepatic metabolism of this compound?
- Category : Advanced (In Vitro Toxicology)
- Methodological Answer : Primary hepatocytes or HepG2 cells under oxygen-controlled conditions mimic in vivo nitroreduction. Key steps:
- Incubate with 2,4-DNP and cofactors (NADPH, FAD).
- Measure metabolite kinetics via LC-MS.
- Compare with liver homogenate assays, where 81% of 2,4-DNP converts to aminonitrophenols (75% 2-amino-4-nitrophenol, 23% this compound) .
Q. How do structural modifications influence the mutagenic potency of this compound derivatives?
- Category : Advanced (Structure-Activity Relationships)
- Methodological Answer : Introduce substituents (e.g., Cl, CH₃) at the benzene ring and test mutagenicity in TA98 ± S9 mix. For example:
- 4-Amino-3-nitrophenol (logP = 1.85) shows higher mutagenicity than the 2-nitro isomer.
- Use molecular docking to assess DNA adduct formation potential with nitroreductase enzymes .
Q. What ethical considerations arise when interpreting contradictory toxicity data for this compound?
- Category : Advanced (Research Ethics)
- Methodological Answer : Address discrepancies by:
- Disclosing purity levels, solvent systems, and batch variability in publications.
- Applying the CONSORT framework for in vivo studies to ensure reproducibility.
- Collaborating with independent labs to validate findings, as seen in the Shahin et al. (1982 vs. 1985) studies .
Q. Can resin hemoperfusion effectively remove this compound in acute poisoning cases?
- Category : Advanced (Clinical Toxicology)
- Methodological Answer :
In 2,4-DNP-poisoned patients, resin hemoperfusion reduces plasma toxin levels by 40–60%. Protocol: - Monitor plasma concentrations hourly via GC-MS.
- Use Amberlite XAD-4 resin for optimal adsorption.
- Combine with supportive therapies (e.g., cooling for hyperthermia) .
Properties
IUPAC Name |
4-amino-2-nitrophenol | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C6H6N2O3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,7H2 | |
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InChI Key |
WHODQVWERNSQEO-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])O | |
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Molecular Formula |
C6H6N2O3 | |
Record name | 4-AMINO-2-NITROPHENOL | |
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DSSTOX Substance ID |
DTXSID6020064 | |
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Molecular Weight |
154.12 g/mol | |
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Physical Description |
4-amino-2-nitrophenol appears as dark red plates, needles or reddish-purple powder. Melting point 125-127 °C., Dark red solid; [HSDB] Red-brown crystalline powder; [MSDSonline] | |
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Boiling Point |
110 °C at 12 mm Hg | |
Record name | 4-AMINO-2-NITROPHENOL | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol, diethyl ether; slightly soluble in dimethylsulfoxide | |
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Vapor Pressure |
0.0000352 [mmHg] | |
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Color/Form |
Dark-red plates or needles from water and ethanol | |
CAS No. |
119-34-6 | |
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Melting Point |
261 °F (NTP, 1992), 131 °C | |
Record name | 4-AMINO-2-NITROPHENOL | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.